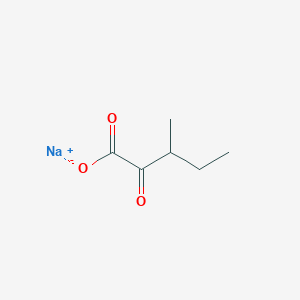
Sodium 3-methyl-2-oxopentanoate
Vue d'ensemble
Description
Sodium 3-methyl-2-oxopentanoate is not directly mentioned in the provided papers. However, the cleavage of a related compound, ethyl 2,2,4-trimethyl-3-oxopentanoate, with sodium tert-butoxide is discussed in the second paper. This process results in the formation of simple esters, some of which are substituted with sodium at the α-position . This reaction is significant as it can rapidly induce the polymerization of methyl methacrylate, which is a critical process in the production of various polymeric materials.
Synthesis Analysis
The synthesis of sodium 3-methyl-2-oxopentanoate is not explicitly detailed in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide, as mentioned in the second paper, could be a potential method for synthesizing sodium-substituted esters, which may include sodium 3-methyl-2-oxopentanoate . This reaction is important for understanding the reactivation of pseudoterminated propagation centers in the anionic polymerization of methacrylates.
Molecular Structure Analysis
While the molecular structure of sodium 3-methyl-2-oxopentanoate is not directly analyzed in the provided papers, the first paper offers insight into the structural characterization of a uranyl complex with sodium as a counterion . The complex exhibits a trigonal-bipyramidal geometry around the uranium atom, with sodium coordinating to one of the oxo ligands. This information, although not directly related to sodium 3-methyl-2-oxopentanoate, provides a glimpse into the types of coordination environments that sodium ions can participate in within complex molecules.
Chemical Reactions Analysis
The chemical reactions involving sodium 3-methyl-2-oxopentanoate are not described in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide, as discussed in the second paper, indicates that sodium can play a role in the cleavage and subsequent reactions of esters . This could be relevant to the chemical behavior of sodium 3-methyl-2-oxopentanoate in various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 3-methyl-2-oxopentanoate are not discussed in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide suggests that sodium compounds can be reactive and may participate in the polymerization processes, which could imply certain reactivity and stability characteristics of sodium 3-methyl-2-oxopentanoate . Additionally, the structural characterization of the uranyl complex in the first paper provides data on bond distances and coordination behavior that could be extrapolated to understand the bonding environment in sodium-containing compounds .
Applications De Recherche Scientifique
Applications in Organic Chemistry and Synthesis
Reaction with Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl) prop-2-enoate : Sodium 3-methyl-2-oxopentanoate, when reacted with methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl) prop-2-enoate, forms a product useful in organic synthesis (Vasin, Bolusheva, & Somov, 2017).
Synthesis of Polysubstituted Pyrroles : It serves as an initial material in the synthesis of polysubstituted pyrroles, which have potential applications in various fields of chemistry (Ou Zhong-ping, 2009).
Source for Nazarov's Reagent : It's used to generate Nazarov's reagent, ethyl 3-oxopent-4-enoate, for annulation reactions in organic synthesis (Benetti et al., 2008).
Applications in Enzymatic Studies and Biocatalysis
- Enzymatic Kinetic Resolution : Sodium 3-methyl-2-oxopentanoate is used in studies exploring enzymatic kinetic resolution, an important process in the production of enantiomerically pure compounds (Ferreira, Omori, & Cunha, 2018).
Applications in Perfumery and Fragrance Industry
- Synthesis of Fragrance Compounds : Its derivatives have been synthesized and evaluated for their organoleptic properties, finding applications in the fragrance industry (Snowden, Grenno, & Vial, 2005).
Miscellaneous Applications
- In Corrosion Inhibition Studies : It's used in the theoretical study for the synthesis of compounds with potential as corrosion inhibitors in acidic media (Arrousse et al., 2021).
- In Biodiesel Production : Research on the use of sodium methoxide catalyst in biodiesel production also relates to sodium 3-methyl-2-oxopentanoate (Lin, Hsu, & Lin, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
sodium;3-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDJDLCNOXJGKC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1460-34-0 (Parent) | |
| Record name | Sodium 3-methyl-2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30958348 | |
| Record name | 3-Methyl-2-oxopentanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; slight fruity aroma | |
| Record name | 3-Methyl-2-oxopentanoic acid, sodium salt | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 3-Methyl-2-oxopentanoic acid, sodium salt | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sodium 3-methyl-2-oxopentanoate | |
CAS RN |
3715-31-9, 66872-74-0 | |
| Record name | Sodium 3-methyl-2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium DL-3-methyl-2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066872740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-oxopentanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-methyl-2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium DL-3-methyl-2-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 3-METHYL-2-OXOPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S329HH8M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)




![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)




